molecular formula C13H16N2O3 B2529580 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903199-67-6

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2529580
CAS No.: 1903199-67-6
M. Wt: 248.282
InChI Key: CPBKSALVSNSQKB-UHFFFAOYSA-N
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Description

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with an azetidine moiety linked through an oxolane-3-carbonyl group

Preparation Methods

The synthesis of 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Oxolane-3-carbonyl Group:

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

    Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine can be compared with similar compounds such as:

    3-{[1-(tert-butoxycarbonyl)azetidin-3-yl]oxy}pyridine: This compound has a similar structure but with a tert-butoxycarbonyl group instead of an oxolane-3-carbonyl group.

    4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine: This is an isomer with the substitution at the 4-position of the pyridine ring instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxolane-3-carbonyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

oxolan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-2,4,6,10,12H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKSALVSNSQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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